5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol is a complex heterocyclic compound that combines several functional groups, including thiophene, tetrazole, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide in the presence of a base to form the oxadiazole ring . The tetrazole moiety is introduced by reacting the oxadiazole derivative with sodium azide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol is largely dependent on its application:
Antimicrobial: It may disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer: It could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Optoelectronic: Functions as an electron-transport material in OLEDs, facilitating charge transfer and improving device efficiency.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Oxadiazole derivatives: Compounds such as 2-(4-biphenylyl)-5-(4-tertbutylphenyl)-1,3,4-oxadiazole, which are used as electron-transport materials in OLEDs.
Properties
CAS No. |
871497-66-4 |
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Molecular Formula |
C8H6N6OS2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
5-[(5-thiophen-3-yltetrazol-2-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H6N6OS2/c16-8-11-9-6(15-8)3-14-12-7(10-13-14)5-1-2-17-4-5/h1-2,4H,3H2,(H,11,16) |
InChI Key |
VMUWZHVIXKFPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NN(N=N2)CC3=NNC(=S)O3 |
Origin of Product |
United States |
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